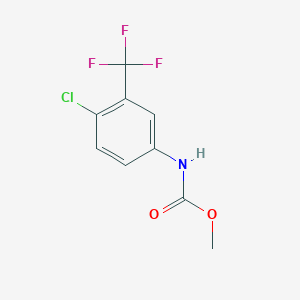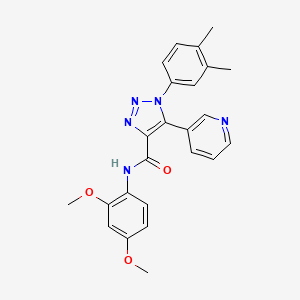
4-((diisobutylamino)metil)-6-hidroxi-7-metil-2H-cromen-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.429. The purity is usually 95%.
BenchChem offers high-quality 4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las tioamidas desempeñan un papel crucial en la síntesis orgánica como bloques de construcción clave. Imitan la función amida en las biomoléculas, al tiempo que conservan o mejoran la actividad biológica. Es probable que el compuesto en cuestión contribuya a la síntesis de tioamidas utilizando agentes de sulfuración . Los investigadores exploran su potencial como precursor o reactivo en la preparación de compuestos que contienen tioamidas.
- La estructura del compuesto sugiere que podría ser relevante en óptica no lineal. Por ejemplo, el tosilato de 4-N,N-dimetilamino-4′-N′-metil-estilbazolium (DAST), un compuesto relacionado, es un material óptico no lineal importante . Investigar las propiedades ópticas de nuestro compuesto puede revelar su potencial para aplicaciones en fotónica, telecomunicaciones y tecnología láser.
- El grupo funcional tioamida, como bioisóstero del enlace amida, puede mejorar la estabilidad química y mejorar la actividad biológica en los productos farmacéuticos . Los investigadores pueden explorar su incorporación en las moléculas de fármacos para optimizar la farmacocinética, la afinidad de unión y la estabilidad metabólica.
- Los péptidos que contienen tioamidas que se encuentran en la naturaleza son biomoléculas importantes. Investigar las vías de biosíntesis de los tiopéptidos en diferentes organismos arroja luz sobre sus funciones biológicas y sus posibles aplicaciones terapéuticas . Nuestro compuesto podría contribuir a tales estudios.
- Los investigadores han propuesto razones para los efectos de los compuestos que contienen tioamidas, incluida la resistencia al enlace de hidrógeno y el impacto estructural . La estructura única de nuestro compuesto puede inspirar más investigaciones sobre bioisósteros y su impacto en el diseño de fármacos.
Síntesis orgánica y tioamidas
Materiales ópticos no lineales
Química farmacéutica y diseño de fármacos
Síntesis de productos naturales
Modificaciones estructurales y bioisósteros
Propiedades
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-15-7-19(22)23-18-6-14(5)17(21)8-16(15)18/h6-8,12-13,21H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYVWSKUKYNANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2557498.png)
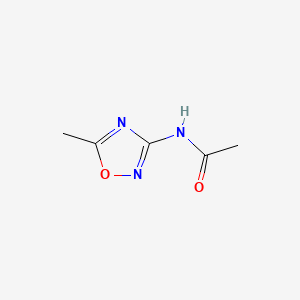
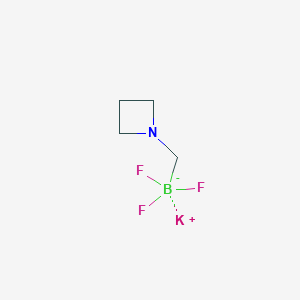
![4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2557503.png)

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2557506.png)

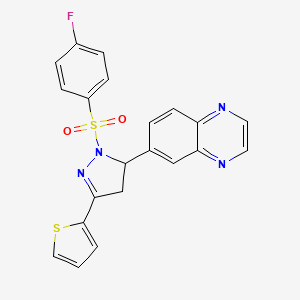

![8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
